molecular formula C13H12N2OS2 B4278773 N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide

N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide

Cat. No. B4278773
M. Wt: 276.4 g/mol
InChI Key: GAWKYUZQZOJMFF-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, and their dysregulation is associated with several autoimmune diseases and cancers. CP-690,550 has been extensively studied for its potential therapeutic applications in these diseases.

Mechanism of Action

N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide reduces the production of pro-inflammatory cytokines and other mediators of immune responses. This leads to a reduction in inflammation and a suppression of the immune response, which is beneficial in autoimmune diseases. In cancer, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide inhibits the growth and survival of tumor cells by interfering with their signaling pathways.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in various preclinical models. It reduces the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, and inhibits the activation of immune cells such as T cells and B cells. It also reduces the infiltration of immune cells into inflamed tissues, leading to a reduction in tissue damage. In cancer, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide induces apoptosis (programmed cell death) in tumor cells and inhibits their proliferation and migration.

Advantages and Limitations for Lab Experiments

N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for JAK enzymes, making it a useful tool for studying JAK signaling pathways. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide also has some limitations. It has a short half-life in vivo, which may limit its efficacy in certain disease models. It also has some off-target effects on other kinases, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide. Another area of interest is the investigation of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide in combination with other drugs for the treatment of autoimmune diseases and cancers. There is also a need for further studies on the pharmacokinetics and pharmacodynamics of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide in vivo, to optimize its dosing and administration. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide in humans, with the ultimate goal of developing new treatments for autoimmune diseases and cancers.

Scientific Research Applications

N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential to treat certain types of cancers, particularly hematological malignancies. In preclinical studies, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide has shown promising results in reducing inflammation, suppressing immune responses, and inhibiting tumor growth.

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-7-4-5-17-11(7)12(16)15-13-10(6-14)8(2)9(3)18-13/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWKYUZQZOJMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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